

# Application of Fluciclovine (18F) PET in Monitoring Response to Androgen Deprivation Therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |  |  |
|----------------------|--------------|-----------|--|--|
| Compound Name:       | Fluciclovine |           |  |  |
| Cat. No.:            | B1672863     | Get Quote |  |  |

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

Androgen deprivation therapy (ADT) is a cornerstone in the management of advanced and recurrent prostate cancer. However, monitoring the therapeutic response to ADT can be challenging. While serum prostate-specific antigen (PSA) levels are a standard biomarker, they do not always correlate with the extent of disease or predict response accurately. Molecular imaging with Positron Emission Tomography (PET) offers a non-invasive method to visualize and quantify the metabolic activity of tumors, providing valuable insights into treatment efficacy.

**Fluciclovine** (<sup>18</sup>F), a synthetic amino acid analog, is a PET radiotracer approved for imaging in men with suspected prostate cancer recurrence. Unlike other tracers, its uptake is not significantly affected by ADT, making it a potentially valuable tool for monitoring treatment response in this patient population.[1][2][3] This document provides detailed application notes and protocols for utilizing **Fluciclovine** (<sup>18</sup>F) PET in this context.

## **Application Notes**

**Fluciclovine** (18F) PET imaging has demonstrated utility in several key areas related to ADT for prostate cancer:



- Unaffected Diagnostic Performance During ADT: Retrospective studies have shown that the
  diagnostic performance of Fluciclovine (<sup>18</sup>F) PET is not significantly compromised in
  patients undergoing ADT. The positivity rates for detecting recurrent disease are comparable
  between patients on ADT and those who are not.[1][2][3] This is a significant advantage over
  choline-based PET tracers, whose uptake can be inhibited by ADT.[1][2]
- Monitoring Therapeutic Response: A prospective pilot study has indicated that Fluciclovine (18F) PET can effectively monitor the early response to ADT. A significant decrease in Fluciclovine (18F) uptake, as measured by the Standardized Uptake Value (SUV), has been observed in both primary prostatic lesions and metastatic lymph nodes following the initiation of ADT.[4][5] This reduction in tracer uptake correlates with a decline in serum PSA levels, suggesting its potential as an early indicator of treatment efficacy.[6]
- Guiding Treatment Decisions: Fluciclovine (18F) PET/CT has been shown to have a substantial impact on patient management. In numerous cases, the detailed anatomical and metabolic information provided by the scan has led to modifications of the initial treatment plan.[7][8] Notably, imaging findings have prompted the avoidance or delay of ADT in a significant proportion of patients, shifting the therapeutic strategy towards more targeted salvage treatments like stereotactic body radiation therapy (SBRT) to localized sites of recurrence.[9][10][11] This ability to personalize treatment can potentially spare patients from the side effects of systemic therapy.
- Detecting Castration-Resistant Prostate Cancer (CRPC): By highlighting viable tumor cells in a castrated environment, longitudinal Fluciclovine (<sup>18</sup>F) PET imaging may help in the early identification of tumor heterogeneity and the development of castration-resistant disease.[12]

## **Quantitative Data Summary**

The following tables summarize key quantitative data from studies evaluating **Fluciclovine** (18F) PET in the context of ADT.

Table 1: Impact of Fluciclovine (18F) PET/CT on Planned Androgen Deprivation Therapy



| Study Population (Biochemical Recurrence)     | Number of Patients with Pre-scan Plan for ADT | Change in<br>Management<br>Plan Post-scan       | Avoidance or<br>Delay of ADT<br>Post-scan      | Reference |
|-----------------------------------------------|-----------------------------------------------|-------------------------------------------------|------------------------------------------------|-----------|
| LOCATE and FALCON trials (Secondary Analysis) | 146                                           | 64% (93/146)                                    | 59% (55/93) of<br>those with a<br>changed plan | [9][10]   |
| LOCATE and FALCON trials (Secondary Analysis) | 60 (ADT<br>Monotherapy)                       | 75% (45/60) had<br>a change from<br>monotherapy | N/A                                            | [10]      |

Table 2: Changes in Fluciclovine (18F) PET Parameters After Androgen Deprivation Therapy

| Lesion<br>Location                  | PET<br>Parameter | Pre-ADT<br>Value (Mean<br>± SD) | Post-ADT<br>Value (Mean<br>± SD) | p-value | Reference |
|-------------------------------------|------------------|---------------------------------|----------------------------------|---------|-----------|
| Primary<br>Intraprostatic<br>Lesion | SUVmean          | 4.5 ± 1.1                       | 2.4 ± 1.1                        | 0.008   | [4][5]    |
| Primary<br>Intraprostatic<br>Lesion | SUVmax           | 7.1 ± 1.7                       | 3.5 ± 2.0                        | 0.008   | [5]       |
| Suspicious<br>Lymph Nodes           | SUVmax           | 5.5 ± 3.7                       | 2.8 ± 1.4                        | 0.03    | [4][5]    |

Table 3: Detection Rates of **Fluciclovine** (18F) PET in Patients on Androgen Deprivation Therapy



| Study                  | Number of<br>Patients on<br>ADT | Overall<br>Detection Rate      | Detection Rate<br>by Time on<br>ADT      | Reference |
|------------------------|---------------------------------|--------------------------------|------------------------------------------|-----------|
| Retrospective<br>Study | 71 (on ADT for ≥3 months)       | 82%                            | No significant influence of ADT duration | [2][13]   |
| Retrospective<br>Study | 68                              | 82% (similar to non-ADT group) | N/A                                      | [1]       |

# Experimental Protocols Patient Preparation Protocol

A standardized patient preparation protocol is crucial for ensuring optimal image quality and accurate quantification.

- Fasting: Patients should fast for a minimum of 4 hours prior to **Fluciclovine** (18F) administration to minimize background muscle uptake.[14]
- Hydration: Patients should be well-hydrated. Small amounts of water are permitted.
- Medications: Patients can take their prescribed medications with small amounts of water.
- Physical Activity: Strenuous physical activity should be avoided for at least 24 hours before
  the scan to reduce non-specific muscle uptake of the tracer.[14]
- Voiding: Patients should void immediately before the start of the PET scan to reduce urinary activity in the pelvis.[15]

## Fluciclovine (18F) PET/CT Imaging Protocol for Monitoring ADT Response

This protocol outlines the steps for performing longitudinal **Fluciclovine** (18F) PET/CT scans to monitor the response to ADT.

## Methodological & Application



- Baseline Scan: A baseline **Fluciclovine** (18F) PET/CT scan should be performed before the initiation of ADT.
- Follow-up Scan: A follow-up scan should be performed at a predefined interval after the start of ADT (e.g., 6-12 weeks) to assess for changes in tumor metabolism.[6]
- Radiotracer Administration:
  - The recommended dose of Fluciclovine (18F) is 370 MBq (10 mCi).[16]
  - The radiotracer should be administered as an intravenous bolus injection.
  - The injection should be followed by a saline flush to ensure complete delivery of the dose.
     [14]
- Image Acquisition:
  - Imaging should commence 3-5 minutes after the injection.[14][17]
  - The patient should be positioned supine with arms raised above the head.[15]
  - The scan should cover the area from the mid-thigh to the base of the skull.[14]
  - A low-dose CT scan should be acquired for attenuation correction and anatomical localization.
  - PET data should be acquired for approximately 3-5 minutes per bed position.[14]
- Image Analysis:
  - PET images should be reconstructed using an iterative algorithm.
  - Quantitative analysis should be performed by drawing regions of interest (ROIs) around lesions identified on the baseline scan and corresponding areas on the follow-up scan.
  - Key quantitative metrics to be recorded include the maximum and mean Standardized Uptake Values (SUVmax and SUVmean).



 Changes in these parameters between the baseline and follow-up scans should be calculated to assess treatment response.

## **Visualizations**



# Androgen Deprivation Therapy (ADT) Blocks Androgen Receptor (AR) Activates Cell Growth & Proliferation Signaling Metabolic Reprogramming Fluciclovine (18F) (extracellular)

### Proposed Influence of ADT on Fluciclovine Uptake

Click to download full resolution via product page

Transport

Caption: Influence of ADT on **Fluciclovine** (18F) uptake in prostate cancer cells.

Upregulates

Amino Acid Transporters (e.g., LAT1, ASCT2)

Fluciclovine (18F) (intracellular)



## Workflow for Monitoring ADT Response with Fluciclovine PET



Click to download full resolution via product page

Caption: Experimental workflow for monitoring ADT response using Fluciclovine (18F) PET.





Click to download full resolution via product page

Caption: Logical relationship of **Fluciclovine** (18F) PET in guiding ADT decisions.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. itnonline.com [itnonline.com]
- 2. mdpi.com [mdpi.com]
- 3. urotoday.com [urotoday.com]
- 4. ajronline.org [ajronline.org]
- 5. Utility of 18F-Fluciclovine PET/MRI for Staging Newly Diagnosed High-Risk Prostate Cancer and Evaluating Response to Initial Androgen Deprivation Therapy: A Prospective Single-Arm Pilot Study PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Impact of 18F-fluciclovine PET/CT on plans for androgen deprivation therapy in patients with biochemical recurrence of prostate cancer: data analysis from two prospective clinical trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. appliedradiationoncology.com [appliedradiationoncology.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. urologytimes.com [urologytimes.com]
- 11. urotoday.com [urotoday.com]
- 12. 18F-Fluciclovine PET metabolic imaging reveals prostate cancer tumour heterogeneity associated with disease resistance to androgen deprivation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. med.emory.edu [med.emory.edu]
- 15. radiology.unm.edu [radiology.unm.edu]
- 16. Best Practices for 18F-Fluciclovine PET/CT Imaging of Recurrent Prostate Cancer: A Guide for Technologists | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
- 17. snmmi.org [snmmi.org]
- To cite this document: BenchChem. [Application of Fluciclovine (18F) PET in Monitoring Response to Androgen Deprivation Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672863#application-of-fluciclovine-pet-inmonitoring-response-to-androgen-deprivation-therapy]

## **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com